
2,5-Dihydro-1H-borol-1-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-1H-borol-1-yl is a chemical compound with the molecular formula C₄H₇B. It is a boron-containing heterocycle, which makes it an interesting subject of study in the field of organic chemistry. The presence of boron in its structure imparts unique chemical properties that are valuable in various applications, including catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1H-borol-1-yl typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to achieve high efficiency using t-BuOK as a base for the triflation step . The reaction conditions are mild and can be performed using commercially available reagents and standard laboratory equipment.
Industrial Production Methods: For industrial-scale production, the same synthetic route can be scaled up. The method allows the production of up to 60 grams of the target compound in one run. The boropinacolate form of the compound is advantageous for immediate synthesis of coupling products, while the trifluoroborate form is more convenient for storage and commercialization .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydro-1H-borol-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boron-hydride species.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted boron-containing compounds .
Aplicaciones Científicas De Investigación
2,5-Dihydro-1H-borol-1-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential use in drug development and as a probe in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2,5-Dihydro-1H-borol-1-yl involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with different ligands, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving boron-ligand interactions, which can influence cellular processes and biochemical reactions .
Comparación Con Compuestos Similares
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar boron-containing heterocyclic structure and are used in similar applications.
Benzoborirenes: These compounds also contain boron and exhibit unique reactivity due to the presence of a strained three-membered ring.
Uniqueness: 2,5-Dihydro-1H-borol-1-yl is unique due to its specific boron-containing structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
143172-46-7 |
|---|---|
Fórmula molecular |
C4H6B |
Peso molecular |
64.90 g/mol |
InChI |
InChI=1S/C4H6B/c1-2-4-5-3-1/h1-2H,3-4H2 |
Clave InChI |
QRCNSACEUBMQDE-UHFFFAOYSA-N |
SMILES canónico |
[B]1CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


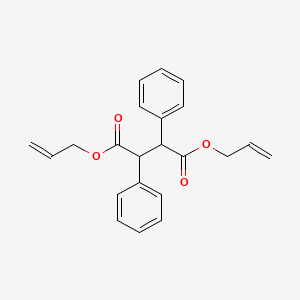
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
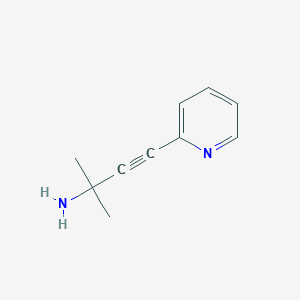
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
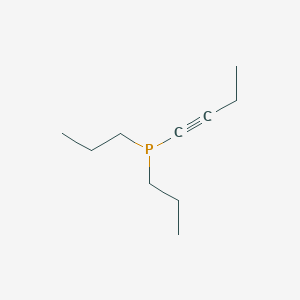
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
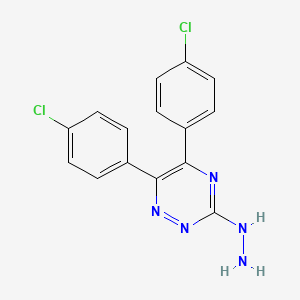
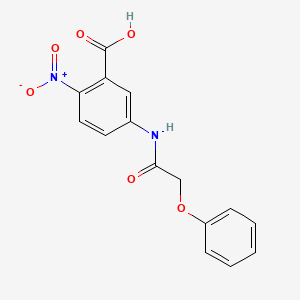
methanone](/img/structure/B12561856.png)
